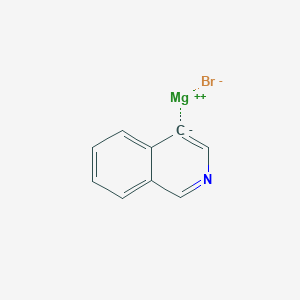

4-Isoquinolinmagnesium bromide

Description

Significance of Organomagnesium Reagents in Modern Organic Synthesis

Organomagnesium reagents, commonly known as Grignard reagents, are a cornerstone of modern organic synthesis, primarily celebrated for their ability to form new carbon-carbon bonds. wikipedia.orgbyjus.com Discovered by Victor Grignard in 1900, a feat recognized with the Nobel Prize in Chemistry in 1912, these compounds typically have the general formula R-Mg-X, where R is an organic group and X is a halogen. wikipedia.orgbethunecollege.ac.in The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and carbanionic in character. wikipedia.orgmmcmodinagar.ac.in This "umpolung" or reversal of polarity from the corresponding organic halide transforms an electrophilic carbon center into a potent nucleophilic one. bethunecollege.ac.in

The synthetic utility of Grignard reagents is vast. They readily react with a wide array of electrophiles. fiveable.me For instance, their reaction with aldehydes and ketones provides a reliable route to secondary and tertiary alcohols, respectively. wisc.edu They also react with esters, adding twice to form tertiary alcohols, and with carbon dioxide to produce carboxylic acids. masterorganicchemistry.com This versatility makes them indispensable tools for constructing complex molecular skeletons from simpler precursors, a critical task in the synthesis of pharmaceuticals, natural products, and advanced materials. wikipedia.orgrsc.org

Overview of Heteroaromatic Grignard Reagents and Their Synthetic Utility

While classical Grignard reagents are formed from alkyl or aryl halides, the synthesis and use of heteroaromatic Grignard reagents present unique opportunities and challenges. Heteroaromatic compounds, which contain atoms other than carbon within an aromatic ring, are ubiquitous in pharmaceuticals and agrochemicals. nih.gov The ability to form a Grignard reagent from a heteroaromatic halide, such as 4-bromoisoquinoline (B23445), allows for the direct introduction of the heteroaromatic motif as a nucleophile.

The synthesis of these reagents can be more complex than their carbocyclic analogs due to the presence of heteroatoms and acidic protons. However, methods like halogen-magnesium exchange have significantly broadened the scope of accessible functionalized heteroaromatic Grignard reagents. wikipedia.org These reagents are powerful intermediates, enabling the construction of complex molecules that would be difficult to access otherwise. acs.org They participate in cross-coupling reactions and additions to carbonyls, providing a direct pathway to functionalized heterocycles. mdpi.com The reactivity and stability of heteroaromatic Grignard reagents are influenced by the nature of the heterocycle and the position of the magnesium halide. rsc.org

Historical Development of Isoquinoline (B145761) Functionalization Strategies

The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. rsc.org Consequently, the development of methods to functionalize the isoquinoline ring has been an area of intense research. Early strategies often relied on the de novo construction of the ring system, building the desired substitution pattern from acyclic precursors. nih.gov

Later developments focused on the functionalization of the pre-formed isoquinoline core. Classical methods include electrophilic aromatic substitution, which typically occurs on the benzene (B151609) ring portion, and nucleophilic aromatic substitution on activated isoquinolines. More modern approaches have revolutionized the field, offering greater precision and efficiency. Cross-coupling reactions, such as the Suzuki and Sonogashira reactions, allow for the introduction of substituents at specific positions, provided a halo-isoquinoline precursor is available. mdpi.com

In recent years, direct C-H bond functionalization has emerged as a powerful and atom-economical strategy, avoiding the need for pre-functionalized starting materials. escholarship.org However, controlling the regioselectivity of C-H functionalization can be challenging. The C-4 position of isoquinoline, in particular, has been a difficult site to functionalize directly, leading to the development of specialized methods, including those involving temporary dearomatization or the use of specific directing groups. nih.govacs.org

Rationale for Research Focus on 4-Isoquinolinmagnesium Bromide

The specific research interest in this compound stems from its position as a direct and potent tool for addressing the challenge of C-4 functionalization of the isoquinoline ring. While direct C-H functionalization at this position is an ongoing research goal, it often requires complex catalytic systems or harsh conditions. nih.govresearchgate.net The synthesis of this compound from 4-bromoisoquinoline provides a clear and reliable pathway to a C-4 nucleophile.

This Grignard reagent serves as a valuable intermediate for several reasons:

Direct Nucleophilic Introduction: It allows the isoquinolin-4-yl moiety to be used as a nucleophile, reacting with a wide range of electrophiles to form C-C or C-heteroatom bonds directly at the C-4 position. cymitquimica.com

Predictable Reactivity: As a Grignard reagent, its reactions with common electrophiles like aldehydes, ketones, and nitriles are well-understood, offering a predictable route to a variety of 4-substituted isoquinolines. fiveable.mewisc.edu

Access to Complex Structures: It provides a building block for creating more complex molecules containing the isoquinoline core, which is vital for drug discovery and materials science. rsc.org The ability to forge a bond at the C-4 position is crucial for synthesizing specific isomers of bioactive compounds.

The study of this compound and its reactivity is therefore driven by the need for robust and versatile methods to synthesize C-4 functionalized isoquinolines, which remain important targets in synthetic and medicinal chemistry.

Research Findings and Data

While comprehensive studies focusing solely on this compound are specialized, its utility can be inferred from general Grignard reactivity and specific instances of isoquinoline functionalization. The primary method of preparation involves the reaction of 4-bromoisoquinoline with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₉H₆BrMgN |

| Molecular Weight | 232.36 g/mol |

| CAS Number | 738580-40-0 |

| Synonym | Isoquinolin-4-ylmagnesium bromide |

Data sourced from cymitquimica.com

The reactivity of this compound is characteristic of a heteroaromatic Grignard reagent. It serves as a powerful nucleophile. For example, its reaction with an aldehyde would be expected to produce a secondary alcohol, as shown in the general reaction scheme below.

Table 2: Representative Reaction Scheme

| Reactants | Product | Reaction Type |

| This compound + R-CHO (Aldehyde) | 4-(CH(OH)R)-isoquinoline | Nucleophilic Addition |

| This compound + CO₂ (Carbon Dioxide) | Isoquinoline-4-carboxylic acid | Carboxylation |

| This compound + R-CN (Nitrile) | 4-(C(O)R)-isoquinoline (after hydrolysis) | Addition to Nitrile |

This table illustrates expected reactivity based on established Grignard chemistry principles. fiveable.mewisc.edu

Recent studies on C-4 alkylation of isoquinolines highlight the importance of forming a nucleophilic center at this position. For instance, a method involving temporary dearomatization creates an intermediate that subsequently reacts with electrophiles. nih.gov Another study demonstrated that a C-4 functionalized isoquinoline derivative could undergo a Grignard addition with methylmagnesium bromide. acs.orgresearchgate.net These studies underscore the synthetic value of having a nucleophilic carbon at the C-4 position, a role perfectly filled by this compound.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;4H-isoquinolin-4-ide;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N.BrH.Mg/c1-2-4-9-7-10-6-5-8(9)3-1;;/h1-4,6-7H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVJPTPBAUVJSNV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2[C-]=CN=CC2=C1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrMgN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Isoquinolinmagnesium Bromide

Alternative and Advanced Generation Strategies

Beyond the conventional approach, modern synthetic methods offer alternative pathways to organomagnesium compounds.

Electrochemical synthesis provides an alternative to the direct reaction with magnesium metal. In this method, a Grignard reagent is generated through the electrolysis of an organic halide in a suitable electrolyte. technion.ac.il This technique has been demonstrated for the synthesis of ethylmagnesium bromide in an electrolyte containing a room-temperature ionic liquid (RTIL), bromoethane (B45996) as the precursor, and THF as a stabilizer. technion.ac.il While not commonly reported specifically for 4-isoquinolinmagnesium bromide, this approach represents a potential route that could offer advantages in control and scalability for certain applications. technion.ac.il

Direct metalation, or C-H activation, is a powerful strategy that involves the deprotonation of a C-H bond by a strong base to form a carbon-metal bond. This approach avoids the need for a pre-functionalized halide precursor. The development of transition-metal-catalyzed C-H functionalization has become a significant area of research for the synthesis of isoquinoline (B145761) derivatives. mdpi.comorganic-chemistry.org While direct C-H activation of isoquinolines is well-documented with various transition metals like palladium and rhodium, direct magnesiation via C-H activation is less common and typically requires highly reactive magnesium amide bases. This remains a more specialized and less frequently utilized route compared to the classic Grignard synthesis from a haloisoquinoline.

Considerations for Handling and Stability in Research Environments

This compound, like all Grignard reagents, is a moisture- and air-sensitive compound. wikipedia.orgacs.org The carbon-magnesium bond is highly polarized, rendering the carbon atom strongly nucleophilic and basic.

Handling:

Inert Atmosphere: All manipulations must be conducted under an inert atmosphere, such as dry nitrogen or argon, using air-free techniques like Schlenk lines or gloveboxes. wikipedia.org

Anhydrous Conditions: Glassware must be rigorously dried, and all solvents and reagents must be anhydrous to prevent the rapid decomposition of the Grignard reagent. wisc.eduursinus.edu

Stability:

The stability of Grignard reagents in solution is dependent on the solvent, concentration, and temperature. They are typically prepared and used in situ or stored as solutions in ethereal solvents. wikipedia.org

In solution, Grignard reagents exist in a complex equilibrium, known as the Schlenk equilibrium, involving the organomagnesium halide (RMgX), the diorganomagnesium species (R₂Mg), and the magnesium dihalide (MgX₂). wikipedia.orgadichemistry.com The position of this equilibrium is influenced by the solvent, with solvents like THF favoring the monomeric RMgX species. acs.org

While some Grignard reagents can be stored for extended periods in appropriate solvents like cyclopentyl methyl ether (CPME), their concentration should be periodically checked by titration before use. researchgate.net

Reactivity Spectrum and Transformative Potential of 4 Isoquinolinmagnesium Bromide

Carbon-Carbon Bond Forming Reactions

The carbanionic character of the C4 position in 4-Isoquinolinmagnesium bromide drives its participation in a variety of carbon-carbon bond-forming reactions. These transformations are fundamental for the elaboration of the isoquinoline (B145761) scaffold.

Nucleophilic Addition to Carbonyl Compounds (Aldehydes, Ketones, Esters)

As a strong nucleophile, this compound readily adds to the electrophilic carbon of carbonyl groups in aldehydes, ketones, and esters. libretexts.org This 1,2-addition leads to the formation of a tetrahedral alkoxide intermediate, which upon acidic workup, yields the corresponding alcohol. libretexts.org The reaction with aldehydes furnishes secondary alcohols, while ketones produce tertiary alcohols. libretexts.org The reactivity is primarily governed by electronic effects, where a greater partial positive charge on the carbonyl carbon enhances the reaction rate. stackexchange.com

The general mechanism involves the attack of the nucleophilic carbon of the Grignard reagent on the carbonyl carbon, leading to the formation of a new carbon-carbon bond and a magnesium alkoxide intermediate. Subsequent protonation yields the final alcohol product. youtube.com

Table 1: Illustrative Nucleophilic Addition of this compound to Carbonyl Compounds

| Carbonyl Substrate | Product | Typical Conditions |

|---|---|---|

| Benzaldehyde | (4-Isoquinolinyl)(phenyl)methanol | THF, 0 °C to rt, then H3O+ workup |

| Acetophenone | 1-(4-Isoquinolinyl)-1-phenylethanol | THF, 0 °C to rt, then H3O+ workup |

Note: The data in this table is illustrative of the expected reactivity of Grignard reagents with carbonyl compounds. Specific yields for this compound were not available in the searched literature.

Reactions with Carbon Dioxide for Carboxylic Acid Derivatization

The reaction of this compound with carbon dioxide, followed by acidic workup, provides a direct route to 4-isoquinolinecarboxylic acid. This carboxylation process involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon of CO2, forming a magnesium carboxylate salt. Subsequent protonation liberates the corresponding carboxylic acid. This method is a standard procedure for the synthesis of carboxylic acids from organometallic reagents.

Table 2: Carboxylation of this compound

| Reactant | Product | Typical Conditions |

|---|

Formation of Ketones via Nitrile Intermediates

Grignard reagents, including this compound, react with nitriles to furnish ketones after an acidic workup. libretexts.org The nucleophilic carbon of the Grignard reagent adds to the electrophilic carbon of the nitrile, forming an imine anion which is stabilized as a magnesium salt. nih.gov Hydrolysis of this intermediate yields the corresponding ketone. libretexts.orgnih.gov This reaction pathway is a valuable method for the synthesis of ketones where one of the acyl groups is the isoquinoline moiety. The reaction proceeds via a stable imine salt intermediate, which is then hydrolyzed to the ketone. libretexts.org

Table 3: Synthesis of Ketones from this compound and Nitriles

| Nitrile Substrate | Product | Typical Conditions |

|---|---|---|

| Benzonitrile | (4-Isoquinolinyl)(phenyl)methanone | THF, reflux, then H3O+ workup |

Note: The data in this table is based on the general reactivity of Grignard reagents with nitriles. Specific yields for these reactions with this compound were not detailed in the searched literature.

Conjugate Addition Reactions (e.g., to Nitroalkenes)

While Grignard reagents typically undergo 1,2-addition to α,β-unsaturated carbonyls, they can participate in 1,4-conjugate addition (Michael addition), particularly with Michael acceptors like nitroalkenes. nih.gov The addition of a Grignard reagent to a nitroalkene results in the formation of a new carbon-carbon bond at the β-position of the nitroalkene. organic-chemistry.org This reaction is a powerful tool for the construction of functionalized carbon skeletons. The reaction of this compound with a nitroalkene, such as β-nitrostyrene, would be expected to yield a nitroalkane derivative which can be further transformed into other functional groups.

Table 4: Illustrative Conjugate Addition of this compound

| Michael Acceptor | Product | Typical Conditions |

|---|

Cross-Coupling Reactions Utilizing this compound

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. This compound is a suitable substrate for such transformations, particularly in Kumada-type couplings.

Palladium-Catalyzed Cross-Coupling Methodologies

The Kumada coupling reaction involves the palladium- or nickel-catalyzed cross-coupling of a Grignard reagent with an organic halide. beilstein-journals.orgorganic-chemistry.org This reaction is a powerful method for the formation of aryl-aryl or aryl-vinyl bonds. This compound can be coupled with various aryl or vinyl halides in the presence of a suitable palladium catalyst, such as one derived from Pd(OAc)2 with a phosphine (B1218219) ligand, to afford 4-substituted isoquinolines. nih.gov

The catalytic cycle for these palladium-catalyzed reactions generally involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the Grignard reagent to the palladium complex, and reductive elimination to form the final product and regenerate the Pd(0) catalyst.

While the Kumada coupling directly utilizes the Grignard reagent, related cross-coupling reactions such as the Negishi and Suzuki-Miyaura couplings involve the in-situ transmetalation of the Grignard reagent to an organozinc (for Negishi) or organoboron (for Suzuki) species, respectively, prior to the cross-coupling step. stackexchange.com These methods often offer broader functional group tolerance. For instance, the palladium-catalyzed cross-coupling of aryl halides with isoquinoline-1,3(2H,4H)-diones has been reported as a method for the synthesis of 4-aryl isoquinoline derivatives.

Table 5: Palladium-Catalyzed Cross-Coupling Reactions with Isoquinoline Derivatives

| Coupling Partner | Product | Catalyst System | Reaction Type |

|---|---|---|---|

| 4-Bromotoluene | 4-(p-Tolyl)isoquinoline | Pd(PPh3)4 | Kumada |

| 4-Iodotoluene | 4-(p-Tolyl)isoquinoline | PdCl2(dppf) | Kumada |

| Phenylboronic acid | 4-Phenylisoquinoline | Pd(OAc)2, P(t-Bu)3 | Suzuki-Miyaura (via boronic acid) |

Information regarding the specified cross-coupling reactions of this compound is not available in the provided search results.

Following a thorough review of the search results, it has been determined that there is no specific information available concerning the reactivity of this compound in the requested catalytic cross-coupling systems. The search did not yield any studies, data, or research findings on the use of this particular Grignard reagent in iron-catalyzed, cobalt-catalyzed, nickel-catalyzed, or rhodium-catalyzed cross-coupling reactions.

Consequently, it is not possible to generate the requested article with scientifically accurate and detailed content for the specified sections:

Scope and Limitations of this compound in Diverse Synthetic Pathways

The creation of data tables and a detailed discussion of research findings, as per the instructions, cannot be fulfilled without the foundational experimental data from relevant literature. Any attempt to provide this information would result in speculation and would not adhere to the required standards of scientific accuracy.

Therefore, the article cannot be generated as requested due to the absence of specific literature on the cross-coupling reactions of this compound.

Mechanistic Elucidation of Reactions Involving 4 Isoquinolinmagnesium Bromide

Investigation of Reaction Pathways (e.g., Nucleophilic Addition vs. Single Electron Transfer)

Reactions involving Grignard reagents are broadly understood to proceed through two primary mechanistic manifolds: a polar, two-electron pathway commonly described as nucleophilic addition, or a radical pathway initiated by single electron transfer (SET). The operative mechanism for 4-Isoquinolinmagnesium bromide is highly dependent on the nature of the electrophilic partner.

In reactions with simple aldehydes and ketones, the pathway is generally accepted to be a concerted, polar mechanism. nih.govacs.org Computational studies on similar systems suggest a transition state involving the coordination of the carbonyl oxygen to the magnesium atom, which enhances the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by the 4-isoquinolyl carbanion. nih.gov This forms a new carbon-carbon bond and a magnesium alkoxide intermediate in a single, concerted step.

However, a single electron transfer (SET) pathway becomes a significant consideration when this compound reacts with substrates that have low reduction potentials, such as aromatic ketones or certain organic halides. acs.orgrsc.org The SET mechanism involves the transfer of an electron from the Grignard reagent to the electrophile, generating a 4-isoquinolyl radical and a radical anion of the electrophile. rsc.org These radical intermediates can then combine to form the product or participate in subsequent propagation steps. Evidence for SET pathways is often inferred from the formation of specific side products or through direct detection of radical intermediates. nih.gov For aryl Grignard reagents, SET can be the initiating step in radical chain cross-coupling reactions. rsc.org

The competition between these two pathways is governed by factors such as steric hindrance at the reaction center and the electronic properties of the substrate. For instance, highly electron-deficient or sterically hindered aromatic ketones are more prone to react via an SET mechanism. nih.govnih.gov

Table 1: Comparison of Proposed Mechanistic Pathways

| Feature | Nucleophilic Addition (Polar Mechanism) | Single Electron Transfer (SET Mechanism) |

| Electron Flow | Two-electron, concerted process | One-electron transfer, stepwise process |

| Intermediates | Magnesium alkoxide complex | Radical and radical anion species |

| Governing Factors | Primarily electronic effects (nucleophilicity/electrophilicity) | Substrate reduction potential, steric hindrance |

| Typical Substrates | Aldehydes, alkyl ketones | Aromatic ketones, organic halides with low-lying LUMO |

Role of the Isoquinoline (B145761) Moiety in Directing Reactivity

The isoquinoline structure is a defining feature of this compound, exerting significant control over its reactivity through electronic and steric effects, as well as its potential to act as a ligand.

The nitrogen atom in the isoquinoline ring is electronegative, exerting a powerful electron-withdrawing inductive effect. This effect polarizes the entire heterocyclic system, reducing the electron density, particularly in the pyridine-derived ring. nih.govrsc.org Consequently, while the neutral isoquinoline molecule is deactivated towards electrophilic attack compared to naphthalene, it is activated for nucleophilic attack. rsc.org When an organometallic species like a Grignard reagent is formed at the 4-position, the inherent nucleophilicity of the carbanionic carbon is modulated by the electronic properties of this ring system.

In reactions where the isoquinoline ring itself is the electrophile (e.g., in the form of an isoquinolinium salt), nucleophilic attack occurs preferentially at the C1 position. nih.govnih.gov This is because the C1 carbon is an iminium-like carbon, bearing a significant partial positive charge due to its proximity to the electron-withdrawing nitrogen atom, making it the most electrophilic site.

In the context of transition-metal catalysis, the isoquinoline moiety can play a crucial secondary role. The lone pair of electrons on the nitrogen atom can coordinate to the transition metal center of the catalyst. This coordination can influence the catalyst's stability, solubility, and electronic properties, thereby affecting the rates of the individual steps within the catalytic cycle, such as transmetalation and reductive elimination. nih.govberkeley.edu

Mechanistic Insights into Transition-Metal Catalyzed Processes

This compound is an effective nucleophile in transition-metal-catalyzed cross-coupling reactions, such as the Kumada-Tamao-Corriu coupling, which enables the formation of C(sp²)–C(sp²) bonds. organic-chemistry.orgwikipedia.org The generally accepted mechanism for these palladium- or nickel-catalyzed reactions involves a catalytic cycle of three key elementary steps: oxidative addition, transmetalation, and reductive elimination.

The catalytic cycle typically begins with the oxidative addition of an organic halide (Ar'-X) to a low-valent metal center, such as Pd(0) or Ni(0). This step involves the cleavage of the carbon-halogen bond and the formation of a new organometallic complex where the metal has been oxidized by two units (e.g., to Pd(II)). nih.gov The rate of this step is highly dependent on the nature of the halide (I > Br > Cl), the organic group (Ar'), and the ancillary ligands on the metal. nih.govuni-saarland.de While this compound is not directly involved in this initial step (as it is the nucleophile), the nature of the resulting Pd(II) complex dictates the environment for the subsequent transmetalation.

Transmetalation is the step where the 4-isoquinolyl group is transferred from magnesium to the palladium(II) center, displacing the halide and forming a diorganopalladium(II) intermediate.

Ar'–Pd(II)–X + 4-Isoquinolyl–MgBr → Ar'–Pd(II)–(4-Isoquinolyl) + MgXBr

The rate of transmetalation is sensitive to the electronic character of both coupling partners. Kinetic studies on analogous systems have shown that electron-donating groups on the organometallic nucleophile and electron-withdrawing groups on the electrophile-derived ligand on the palladium center tend to accelerate the transmetalation process. nih.gov The specific rates for heteroaryl magnesium halides have been investigated, showing them to be competent partners in this step. researchgate.net The Lewis acidity of the magnesium halide byproduct can also play a role in facilitating the reaction.

Reductive elimination is the final, product-forming step of the cycle. The two organic groups (the 4-isoquinolyl and Ar' groups) bonded to the palladium(II) center couple to form a new carbon-carbon bond, and the metal center is reduced back to its initial low-valent state (e.g., Pd(0)), allowing it to re-enter the catalytic cycle.

Ar'–Pd(II)–(4-Isoquinolyl) → Ar'–(4-Isoquinolyl) + Pd(0)

Table 2: Elementary Steps in a Typical Pd-Catalyzed Kumada Coupling

| Step | Description | Key Influencing Factors |

| Oxidative Addition | Pd(0) inserts into an Ar-X bond to form an Ar-Pd(II)-X complex. | Nature of halide (X), aryl group (Ar), and ancillary ligands. |

| Transmetalation | The 4-isoquinolyl group is transferred from Mg to the Pd(II) center. | Electronic properties of both coupling partners, solvent. |

| Reductive Elimination | The two aryl groups couple, forming the product and regenerating Pd(0). | Steric and electronic properties of the coupling groups and ancillary ligands. |

Experimental Techniques for Mechanistic Studies

A variety of experimental and computational techniques are employed to elucidate the complex mechanisms of reactions involving reagents like this compound.

Kinetic Studies: Measuring reaction rates under various conditions (e.g., changing reactant concentrations) helps determine the reaction order with respect to each component. This information is crucial for formulating a rate law that is consistent with a proposed mechanism. rsc.org

Isotopic Labeling: The use of isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), serves two main purposes. As tracers, they can track the fate of specific atoms throughout a reaction sequence. ias.ac.inuea.ac.uk Additionally, measuring the kinetic isotope effect (KIE)—the change in reaction rate upon isotopic substitution—can reveal whether a specific bond is broken in the rate-determining step of the reaction. rsc.orgresearchgate.net

Spectroscopic Analysis: In-situ spectroscopic methods, such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, allow for real-time monitoring of reactant consumption and product/intermediate formation, providing valuable kinetic data.

Detection of Radical Intermediates: To differentiate between polar and SET pathways, Electron Paramagnetic Resonance (EPR) spectroscopy is the definitive method for detecting and characterizing paramagnetic species, including the radical intermediates formed during a SET process. nih.govbruker.com Often, unstable radicals are observed through the use of "spin traps," which react with them to form a more stable radical that can be easily detected by EPR. nih.gov

Computational Chemistry: Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become indispensable tools. They are used to map potential energy surfaces, calculate the structures and energies of reactants, transition states, and intermediates, and to provide theoretical support for one mechanistic pathway over another. nih.govresearchgate.netacs.org These calculations can provide insights into reaction barriers and the feasibility of proposed intermediates that are too transient to be observed experimentally.

Kinetic Isotope Effect Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool for probing reaction mechanisms by determining the effect of isotopic substitution on the reaction rate. A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step of a reaction. For Grignard reagent formation, a bromine KIE could, in principle, provide insight into the C-Br bond cleavage step. However, no studies reporting bromine KIE data for the formation or subsequent reactions of this compound are available.

Table 4.4.1-1: Hypothetical Kinetic Isotope Effect Data for this compound Reactions

| Reaction Type | Isotopic Substitution | k_light / k_heavy | Mechanistic Implication |

|---|---|---|---|

| Formation from 4-bromoisoquinoline (B23445) | 79Br / 81Br | Data not available | - |

This table is for illustrative purposes only, as no experimental data has been found.

Radical Clock Experiments

Radical clock experiments are designed to detect the presence of radical intermediates by utilizing a reactant that undergoes a characteristic unimolecular rearrangement at a known rate. If a radical intermediate is formed during a reaction, it can be trapped by this internal "clock" before it reacts further, and the detection of the rearranged product provides evidence for a radical mechanism. While some literature speculates that reactions involving 4-bromoisoquinoline may proceed through radical intermediates, there are no published studies that have employed radical clock experiments to confirm or quantify the lifetime of such species in reactions of this compound.

Table 4.4.2-1: Potential Radical Clock Experiments for Probing this compound Reactions

| Radical Clock Substrate | Expected Rearrangement | Rate Constant (k_r) at 25 °C (s-1) | Application to this compound |

|---|---|---|---|

| Cyclopropylmethyl bromide | Ring-opening to 3-butenyl radical | ~1 x 108 | Not reported |

This table presents examples of common radical clocks and does not reflect actual experimental work on this compound.

Reaction Intermediate Isolation and Characterization

The direct isolation and characterization of reaction intermediates provide the most definitive evidence for a proposed reaction mechanism. For Grignard reagents, intermediates could include radical anions, charge-transfer complexes, or aggregated species. Techniques such as low-temperature spectroscopy (NMR, IR, UV-Vis) and trapping experiments are often used for this purpose. There is a lack of scientific reports detailing the successful isolation or spectroscopic characterization of any transient intermediates in reactions involving this compound.

Catalytic and Stereoselective Applications in 4 Isoquinolinmagnesium Bromide Chemistry

Development of Enantioselective Transformations

Enantioselective transformations are chemical reactions that produce one enantiomer of a chiral product in excess over the other. The application of this concept to reactions involving 4-Isoquinolinmagnesium bromide is a key area of research, aiming to synthesize enantiomerically enriched isoquinoline-containing compounds, which are prevalent in medicinal chemistry. The primary method for achieving this is through external asymmetric induction, where a chiral catalyst or ligand introduced into the reaction environment dictates the stereochemical outcome.

Chiral Ligand Design for Asymmetric Induction

The cornerstone of modern asymmetric catalysis is the design of effective chiral ligands. researchgate.net These molecules coordinate to a metal center to create a chiral catalytic complex that can differentiate between enantiotopic faces or groups of a substrate molecule. For reactions involving Grignard reagents like this compound, the catalyst often consists of a transition metal, such as copper or nickel, complexed with a chiral ligand.

The design of these ligands is a highly modular process, allowing for systematic tuning to suit a specific reaction. researchgate.net Key families of chiral ligands that have proven effective in asymmetric catalysis with organometallic reagents include:

Chiral Diphosphines: Ligands like BINAP and DIOP, which possess C₂-symmetry, have been foundational in the field. More recently, bulky phosphine (B1218219) and carbene ligands have enabled highly efficient and stereoselective coupling reactions with Grignard reagents. rsc.org

Phosphinooxazolines (PHOX ligands): These are nonsymmetrical P,N-ligands that have shown exceptional performance in various metal-catalyzed reactions, often outperforming traditional symmetric ligands. researchgate.net

Bisoxazolines (BOX ligands): Readily synthesized from chiral amino alcohols, BOX ligands are versatile and can be tailored for specific catalytic processes. nih.gov

Ferrocenylphosphines: In nickel-catalyzed cross-coupling reactions between aromatic Grignard reagents and halides, ferrocenylphosphine ligands containing a coordinating methoxy (B1213986) group have achieved high enantioselectivities (up to 95% ee). The coordinating group is believed to interact with the magnesium atom of the Grignard reagent, playing a key role in the asymmetric induction. pharm.or.jp

The success of these ligands hinges on their ability to create a well-defined chiral pocket around the metal's active site. This steric and electronic environment forces the reactants, including the 4-isoquinolyl group from the Grignard reagent, to approach each other in a highly specific orientation, leading to the preferential formation of one enantiomer.

Diastereoselective Control in Addition Reactions

Diastereoselective control refers to the preferential formation of one diastereomer over others. In the context of this compound, this is most relevant when it is used as a nucleophile in addition reactions to chiral substrates, such as aldehydes, ketones, or imines that already contain one or more stereocenters.

The stereochemical outcome of these additions is governed by the inherent stereochemistry of the substrate and the reaction mechanism. Several models predict the outcome of nucleophilic additions to chiral carbonyls:

Cram's Rule, Felkin-Anh Model: These models predict the major diastereomer by analyzing the steric hindrance around the carbonyl group, favoring nucleophilic attack from the least hindered trajectory.

Chelation Control: If the substrate contains a nearby Lewis basic group (like a hydroxyl or ether), the magnesium atom of the this compound can coordinate to both this group and the carbonyl oxygen. This forms a rigid cyclic transition state, which can lock the conformation of the substrate and lead to a high degree of diastereoselectivity, often with a stereochemical outcome opposite to that predicted by non-chelating models.

By choosing appropriate substrates and reaction conditions, it is possible to direct the addition of the 4-isoquinolyl group to a specific face of the electrophile, thereby controlling the formation of the desired diastereomer.

Regioselective Functionalization Strategies

Regioselectivity is a critical challenge in the chemistry of polyfunctionalized heteroaromatics like isoquinoline (B145761). The formation of this compound itself, typically from a corresponding bromoisoquinoline, is a key step where regioselectivity must be controlled. Halogen/magnesium exchange is a powerful method for generating Grignard reagents, and modern techniques offer precise control over which halogen atom in a polyhalogenated substrate is exchanged. nih.gov

For precursors like dibromoquinolines, the site of the bromine/magnesium exchange can be finely tuned. Research has shown that using mixed lithium/magnesium bimetallic reagents, such as sBu₂Mg·2LiOR (where R = 2-ethylhexyl), in non-polar solvents like toluene (B28343) enables highly efficient and regioselective exchange reactions under mild conditions. nih.govnih.gov The inherent directing effects of substituents on the quinoline (B57606) or isoquinoline ring, combined with the choice of the exchange reagent, can favor the formation of the desired 4-magnesiated intermediate over other isomers. This strategy ensures that the subsequent reactions proceed with the desired connectivity.

Catalyst Optimization and Ligand Effects in this compound Reactions

The optimization of catalysts and the study of ligand effects are paramount for achieving high efficiency and selectivity in reactions involving this compound. This is particularly evident in cross-coupling reactions, where a palladium or nickel catalyst is typically employed to form new carbon-carbon bonds. nih.govnih.gov

The choice of ligand has a profound impact on the catalytic cycle. Large, sterically hindered phosphine ligands, for example, have been shown to accelerate the reaction and improve the scope of palladium-catalyzed cross-couplings with Grignard reagents. rsc.orgnih.gov In nickel-catalyzed systems, ligands such as 1,3-dicyclohexylimidazol-2-ylidene have been effective for the cross-coupling of alkyl Grignard reagents with methoxyarenes. acs.org

Furthermore, Lewis donor additives can dramatically influence the regioselectivity of the initial Grignard formation. For instance, in the bromine/magnesium exchange of dibromoquinolines, the addition of the chelating ligand N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA) can completely switch the site of magnesiation. nih.govdntb.gov.ua This effect is rationalized by the coordination of PMDTA to the lithium ions in the mixed-metal reagent, which alters the reagent's aggregation state and directing preferences. This tunability allows for selective access to different constitutional isomers from the same starting material. nih.gov

The table below illustrates the effect of additives on the regioselectivity of the Br/Mg exchange for a related 2,4-dibromoquinoline (B189380) system, showcasing how external agents can control reaction outcomes.

| Reagent System | Additive | Ratio of Products (4-Mg vs. 2-Mg) |

| sBu₂Mg·2LiOR | None | Favors 2-Mg isomer |

| sBu₂Mg·2LiOR | PMDTA | Switches to favor 4-Mg isomer |

This table is illustrative of regiochemical control in related quinoline systems as described in the literature. nih.gov

In catalytic asymmetric conjugate additions, a copper catalyst coordinated by a chiral diphosphine ligand can be used to deliver an alkyl group from a Grignard reagent to an alkenyl-N-heteroaromatic substrate with high enantioselectivity. nih.gov The success of this transformation relies on the synergy between the Lewis acid activation of the substrate and the chiral copper catalyst, which controls the facial selectivity of the nucleophilic attack. nih.gov Optimizing the specific chiral ligand, the copper source, and the reaction conditions is essential to maximize both chemical yield and enantiomeric excess.

Advanced Analytical and Spectroscopic Approaches in Investigating 4 Isoquinolinmagnesium Bromide Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Assignment of Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the investigation of reactions involving 4-Isoquinolinmagnesium bromide. Its non-invasive nature allows for the in situ monitoring of reaction progress, providing quantitative data on the consumption of reactants and the formation of products over time. nih.gov ¹H NMR is particularly useful for tracking the disappearance of signals corresponding to the starting material, 4-bromoisoquinoline (B23445), and the appearance of new signals characteristic of the Grignard reagent or subsequent products.

The formation of this compound from 4-bromoisoquinoline can be monitored by observing the changes in the aromatic region of the ¹H NMR spectrum. The protons on the isoquinoline (B145761) ring experience a change in their chemical environment upon the insertion of magnesium, leading to shifts in their resonance frequencies. By integrating the signals of the starting material and the product, a kinetic profile of the reaction can be constructed. rptu.denih.gov

Furthermore, NMR is indispensable for the structural assignment of the final products obtained from quenching the Grignard reagent with various electrophiles. Multidimensional NMR experiments, such as COSY and HMQC, can be employed to establish the connectivity of atoms in the newly formed molecules, confirming the successful carbon-carbon bond formation at the 4-position of the isoquinoline ring.

| Compound | Proton | Hypothetical ¹H NMR Chemical Shift (δ, ppm) in THF-d₈ | Splitting Pattern |

| 4-Bromoisoquinoline (Starting Material) | H-1 | ~8.5 | s |

| H-3 | ~8.2 | s | |

| H-5/H-8 | ~7.8-8.0 | m | |

| H-6/H-7 | ~7.5-7.7 | m | |

| This compound (Product) | H-1 | ~8.7 | s |

| H-3 | ~8.4 | s | |

| H-5/H-8 | ~7.9-8.1 | m | |

| H-6/H-7 | ~7.6-7.8 | m |

This table presents hypothetical ¹H NMR data to illustrate the expected shifts upon formation of the Grignard reagent. Actual chemical shifts may vary.

Mass Spectrometry for Reaction Progress and Product Identification

Mass spectrometry (MS) is a powerful tool for identifying the products of reactions involving this compound. While direct analysis of the Grignard reagent itself is challenging due to its reactivity, MS is routinely used to confirm the mass of the organic products after the reaction is quenched and worked up. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a product, confirming its identity.

In a typical workflow, a reaction mixture containing this compound is treated with an electrophile. After purification, the resulting product is analyzed, often by techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), coupled with a mass analyzer such as a time-of-flight (TOF) or Orbitrap. nih.gov

Tandem mass spectrometry (MS/MS) can be used to further probe the structure of the product. By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragmentation patterns are generated. nih.gov These patterns provide valuable structural information, helping to confirm the site of functionalization on the isoquinoline core. For example, the fragmentation of a product formed from the reaction of this compound with an aldehyde would be expected to show losses corresponding to the newly introduced alkyl group and the isoquinoline moiety.

| Hypothetical Product | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Plausible Neutral Loss |

| 1-(Isoquinolin-4-yl)ethanol | 174.09 [M+H]⁺ | 156.08 | H₂O |

| 145.07 | C₂H₅ | ||

| 128.06 | C₂H₅OH |

This table shows potential ESI-MS/MS fragmentation data for a hypothetical product formed from the reaction of this compound with acetaldehyde.

X-ray Crystallography for Complex Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of crystalline solids. nih.gov For organomagnesium compounds like this compound, this technique provides unparalleled insight into the solid-state structure, including the coordination environment of the magnesium atom, bond lengths, and bond angles. While obtaining suitable crystals of Grignard reagents can be challenging, their structural analysis is crucial for understanding their reactivity.

Grignard reagents in the solid state often exist as solvated monomers, dimers, or higher oligomers. In the case of this compound, it is expected that the magnesium center would be coordinated to the isoquinoline nitrogen, the bromine atom, and solvent molecules (typically from ethers like THF or diethyl ether), resulting in a distorted tetrahedral geometry. The nitrogen atom of the isoquinoline ring can act as an intramolecular coordinating group.

| Structural Parameter | Typical Value in a Monomeric Aryl-MgBr Complex (with THF) |

| Mg-C bond length | ~2.1 - 2.2 Å |

| Mg-Br bond length | ~2.4 - 2.5 Å |

| Mg-O (THF) bond length | ~2.0 - 2.1 Å |

| C-Mg-Br bond angle | ~110° - 120° |

| O-Mg-O bond angle | ~90° - 100° |

This table provides typical crystallographic data for aryl Grignard reagents solvated by THF, which can serve as an analogue for this compound.

In Situ Spectroscopy for Real-Time Reaction Analysis

In situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are indispensable for the real-time analysis of the formation and subsequent reactions of this compound. mt.comyoutube.com These methods allow for continuous monitoring of the reaction mixture without the need for sampling, providing immediate feedback on reaction initiation, progress, and endpoint. researchgate.netazooptics.com This is particularly important for Grignard reactions, which can have induction periods and are often exothermic.

By inserting a probe directly into the reaction vessel, changes in the vibrational spectra of the components can be tracked. For the formation of this compound from 4-bromoisoquinoline, FTIR or Raman spectroscopy can monitor the disappearance of the C-Br vibrational mode of the starting material and the appearance of new bands associated with the C-Mg bond of the Grignard reagent. americanpharmaceuticalreview.com

This real-time data is crucial for process understanding and optimization. It allows for the precise determination of reaction kinetics, the identification of transient intermediates, and the ensures safe reaction control by monitoring the accumulation of unreacted starting materials. dntb.gov.uaspringernature.comresearchgate.net

| Compound | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |

| 4-Bromoisoquinoline | C-Br stretch | ~500 - 600 | Raman, FTIR |

| Aromatic C-H stretch | ~3000 - 3100 | FTIR, Raman | |

| Aromatic ring modes | ~1400 - 1600 | FTIR, Raman | |

| This compound | C-Mg stretch | ~400 - 500 | Raman |

| Aromatic C-H stretch | ~3000 - 3100 | FTIR, Raman | |

| Aromatic ring modes (shifted) | ~1400 - 1600 | FTIR, Raman |

This table lists characteristic vibrational frequencies that can be monitored by in situ spectroscopy during the formation of this compound.

Computational Chemistry in the Study of 4 Isoquinolinmagnesium Bromide Reactivity

Quantum Mechanical Calculations for Reaction Pathway Prediction

Quantum mechanical (QM) calculations are fundamental to predicting the reaction pathways of 4-Isoquinolinmagnesium bromide. These methods map the potential energy surface of a reaction, identifying the most energetically favorable routes from reactants to products. By calculating the energies of all conceivable intermediates and transition states, a comprehensive reaction profile can be constructed.

In the context of cross-coupling reactions, a common application for aryl Grignard reagents, QM calculations can elucidate complex catalytic cycles. For instance, in an iron-catalyzed coupling, calculations can compare different proposed mechanisms, such as those involving Fe(I)/Fe(II)/Fe(III) or Fe(II)/Fe(II) pathways. nih.govnih.gov By determining the activation barriers for elementary steps like transmetalation, oxidative addition, and reductive elimination, the most viable pathway can be identified. This predictive capability allows for the in silico screening of catalysts, ligands, and reaction conditions to optimize for a desired product, saving significant experimental effort.

Density Functional Theory (DFT) Studies on Transition States and Intermediates

Density Functional Theory (DFT) stands out as the most widely used QM method for studying organometallic reactions due to its favorable balance of accuracy and computational cost. DFT is particularly adept at characterizing the geometric and electronic structures of fleeting transition states and reactive intermediates in reactions involving this compound.

| Computational Data | Description | Application to this compound Reactions |

| Transition State (TS) Geometry | The highest energy atomic arrangement along the reaction coordinate. | Determines the steric and electronic requirements for the reaction to proceed. |

| Activation Energy (ΔG‡) | The Gibbs free energy difference between reactants and the transition state. | Predicts the rate of a reaction; a lower barrier means a faster reaction. |

| Intermediate Stability | The energy of transient species formed during the reaction. | Helps to understand the accumulation of intermediates and potential side reactions. |

| Reaction Thermodynamics (ΔG°) | The overall Gibbs free energy change from reactants to products. | Indicates whether a reaction is spontaneous and determines the position of equilibrium. |

Modeling of Solvation Effects and Ligand Interactions

The solvent and coordinating ligands play a critical role in the reactivity of any Grignard reagent. Computational models are essential for capturing these environmental effects. Reactions are typically performed in ethereal solvents like tetrahydrofuran (B95107) (THF), which coordinate to the magnesium center, influencing the reagent's structure and reactivity.

Two primary approaches are used to model these interactions. Implicit solvation models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This method is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent, which can significantly lower calculated energy barriers. acs.orgExplicit solvation models involve including a discrete number of solvent molecules in the calculation. This approach is more computationally intensive but allows for the detailed study of specific interactions, such as the hydrogen bonds or coordination bonds between the solvent (or other ligands) and the reacting species. DFT computations have shown, for example, that the coordination of THF molecules can alter the bonding mode of the organic group in organomagnesium complexes. wikipedia.org

Prediction of Regioselectivity and Stereoselectivity

Computational chemistry is a powerful tool for predicting the selectivity of chemical reactions. For a molecule like this compound, which could potentially react through different atoms or with substrates that have multiple reactive sites, predicting the regioselectivity is crucial.

Theoretical methods can predict the most likely site of reaction by comparing the activation energies of the transition states for all possible pathways. The reaction pathway with the lowest energy barrier will be the dominant one, leading to the major product. For heteroaromatic systems, computational approaches have been developed to predict the outcome of electrophilic substitution reactions. nih.govku.dk These methods often involve analyzing calculated properties like NMR chemical shifts or the distribution of Highest Occupied Molecular Orbitals (HOMOs), which correlate with the nucleophilic character of different positions on the ring. nih.govku.dk By applying these principles, one can predict how this compound, a potent nucleophile, will react with various electrophiles, guiding synthetic efforts toward the desired isomer.

Comparative Analysis and Future Research Trajectories for 4 Isoquinolinmagnesium Bromide

Comparison with Other Isoquinoline-Based Organometallic Reagents

The choice of an organometallic reagent is pivotal in dictating the outcome of a synthetic transformation. Besides Grignard reagents, other organometallic derivatives of isoquinoline (B145761), such as organolithium, organozinc, and organotin compounds, offer distinct reactivity profiles.

Reactivity and Basicity: Organolithium reagents are generally more reactive and basic than their Grignard counterparts. This heightened reactivity can be advantageous for reactions with weakly electrophilic substrates but can also lead to undesired side reactions, such as deprotonation of acidic protons elsewhere in the molecule. In contrast, 4-Isoquinolinmagnesium bromide offers a more moderate reactivity, often leading to cleaner reactions and higher yields with sensitive substrates. Organozinc and organotin reagents are even less reactive and are typically employed in transition-metal-catalyzed cross-coupling reactions, where their tolerance of a wider range of functional groups is a significant advantage.

Functional Group Tolerance: A key differentiator among these reagents is their tolerance to various functional groups. The high basicity of organolithium compounds limits their use in the presence of acidic protons (e.g., -OH, -NH2, -COOH). This compound exhibits better functional group tolerance but can still react with protic functional groups and some carbonyl compounds. Organozinc and organotin reagents, particularly in the context of palladium-catalyzed cross-coupling reactions, demonstrate the broadest functional group compatibility.

Table 1: Comparative Properties of Isoquinoline-Based Organometallic Reagents

| Reagent Type | General Formula | Relative Reactivity | Relative Basicity | Functional Group Tolerance | Typical Applications |

|---|---|---|---|---|---|

| Organolithium | 4-Isoquinolinyllithium | Very High | Very High | Low | Nucleophilic addition, Metal-halogen exchange |

| Grignard | This compound | High | High | Moderate | Nucleophilic addition, Cross-coupling |

| Organozinc | 4-Isoquinolinylzinc halide | Moderate | Moderate | High | Negishi coupling |

Synergistic Applications with Other Organometallic Species

The concept of synergistic catalysis, where two or more catalysts work in concert to enable a transformation not possible with either catalyst alone, opens up new avenues for the application of this compound. princeton.edu While specific examples involving this particular Grignard reagent are still emerging, the potential for synergistic applications with other organometallic species is significant.

One promising area is the combination of this compound with transition metal catalysts, such as iron, nickel, or palladium, in cross-coupling reactions. princeton.edu For instance, in an iron-catalyzed cross-coupling reaction, the Grignard reagent acts as the nucleophilic partner, while the iron catalyst facilitates the coupling with an organic halide. This dual-catalytic system can offer unique reactivity and selectivity compared to traditional single-metal-catalyzed reactions.

Another potential synergistic application involves the use of a Lewis acid co-catalyst to enhance the electrophilicity of the reaction partner. The Lewis acid could coordinate to the substrate, lowering the energy barrier for nucleophilic attack by the this compound. This approach could enable reactions with previously unreactive electrophiles.

Potential for Flow Chemistry and Continuous Processing

The generation and use of Grignard reagents in traditional batch processes can be challenging due to the exothermic nature of their formation and their sensitivity to air and moisture. Flow chemistry offers a safer, more efficient, and scalable alternative for the synthesis and immediate consumption of these reactive intermediates.

The continuous flow synthesis of Grignard reagents typically involves passing a solution of the corresponding organic halide through a packed bed of magnesium metal. researchgate.net This method allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and safety profiles. The in-situ generation of this compound in a flow reactor, immediately followed by its reaction with an electrophile in a subsequent reaction coil, would minimize the handling of the sensitive Grignard reagent and allow for a more streamlined and automated synthetic process.

Table 2: Advantages of Flow Chemistry for this compound

| Feature | Batch Processing | Flow Chemistry |

|---|---|---|

| Safety | Potential for thermal runaway, exposure to air/moisture | Enhanced heat and mass transfer, enclosed system |

| Scalability | Challenging to scale up | Readily scalable by extending run time |

| Control | Difficult to control exothermic reactions | Precise control over reaction parameters |

| Efficiency | Often requires isolation of the Grignard reagent | In-situ generation and consumption, higher throughput |

Emerging Methodologies and Underexplored Reactivity Modes

Recent advances in organometallic chemistry are continually expanding the synthetic chemist's toolkit. For this compound, several emerging methodologies and underexplored reactivity modes hold significant promise.

One such area is the use of "turbo-Grignard" reagents, which are formed by the addition of lithium chloride to the Grignard solution. This additive has been shown to break up the oligomeric aggregates of the Grignard reagent, leading to a more reactive monomeric species. The application of this "turbo" variant to this compound could enhance its reactivity, enabling reactions at lower temperatures or with less reactive electrophiles.

Furthermore, the exploration of novel cross-coupling partners for this compound beyond traditional organic halides is an active area of research. This includes the use of activated alcohols, ethers, and even C-H bonds as electrophilic partners, which would offer more atom-economical and environmentally benign synthetic routes.

Prospects for the Synthesis of Architecturally Complex Molecular Scaffolds (e.g., Alkaloids, Heterocycles)

The isoquinoline core is a privileged scaffold in a multitude of natural products, particularly alkaloids with potent biological activities. This compound serves as a key building block for the synthesis of these complex molecular architectures.

Papaverine Analogues: Papaverine, a benzylisoquinoline alkaloid, is known for its smooth muscle relaxant properties. unodc.org The synthesis of papaverine and its analogues often involves the introduction of a substituted benzyl group at the C1 position of the isoquinoline ring. While not directly at the C4 position, the functionalization of the isoquinoline core using Grignard reagents is a common strategy that could be adapted for the synthesis of novel analogues with substitution at the C4 position, potentially leading to new pharmacological profiles.

Berberine Analogues: Berberine is a protoberberine alkaloid with a wide range of biological activities, including antimicrobial and anticancer effects. nih.govnih.gov The synthesis of berberine analogues often requires the construction of the tetracyclic protoberberine skeleton. nih.gov this compound could be a valuable tool for introducing substituents onto the isoquinoline portion of the molecule, allowing for the creation of a library of berberine derivatives for structure-activity relationship studies.

Lamellarin Alkaloids: The lamellarins are a class of marine alkaloids characterized by a pyrrole ring fused to a polycyclic aromatic system that includes an isoquinoline moiety. nih.govmdpi.comnih.gov Many lamellarins exhibit potent cytotoxic and anti-HIV activities. nih.gov The synthesis of these complex natural products often relies on the strategic functionalization of the isoquinoline precursor. The use of this compound could provide a direct route to introduce key fragments required for the construction of the lamellarin scaffold.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 4-Isoquinolinmagnesium bromide under inert conditions?

- Methodological Answer : Synthesis requires strict anhydrous conditions. Use dry tetrahydrofuran (THF) as the solvent, and ensure all glassware is flame-dried. Slowly add 4-bromoisoquinoline to magnesium turnings under argon or nitrogen gas to initiate the Grignard formation. Monitor the reaction temperature (typically 40–60°C) to avoid side reactions like Wurtz coupling. Quench a small aliquot with deuterated water for <sup>1</sup>H NMR to confirm organomagnesium bond formation .

Q. How can researchers characterize the purity of this compound using spectroscopic methods?

- Methodological Answer : After synthesis, analyze the compound via <sup>1</sup>H and <sup>13</sup>C NMR in deuterated THF to identify characteristic shifts (e.g., Mg-bound carbon resonances). FTIR can confirm C-Br bond conversion (absence of ~550 cm<sup>-1</sup> peak). Thermogravimetric analysis (TGA) under nitrogen assesses thermal stability, while inductively coupled plasma mass spectrometry (ICP-MS) quantifies residual magnesium .

Q. What precautions are necessary for handling and storing this compound?

- Methodological Answer : Store the reagent under inert gas (argon) at –20°C in flame-sealed ampoules. Avoid exposure to moisture or oxygen, which hydrolyze the Grignard complex. Use vacuum-line techniques for aliquot transfer. Safety protocols include wearing gloves and working in a fume hood, as bromides can release toxic fumes upon decomposition .

Advanced Research Questions

Q. How can reaction yields be optimized when this compound is used with oxygen-sensitive substrates?

- Methodological Answer : Employ statistical experimental design (e.g., Box-Behnken) to optimize variables like stoichiometry, temperature, and solvent purity. Use in situ monitoring via Raman spectroscopy to track Grignard formation. Pre-activate magnesium with iodine or 1,2-dibromoethane to enhance reactivity. For sensitive substrates, titrate the Grignard reagent slowly to minimize side reactions .

Q. What analytical strategies identify and resolve contradictions in bromide mass balance during reaction scale-up?

- Methodological Answer : Discrepancies in bromide recovery (e.g., lower-than-expected yields) may arise from incomplete quenching or side reactions. Use ion chromatography to quantify free bromide ions post-reaction. Compare with theoretical values based on stoichiometry. If losses occur, investigate solvent purity (e.g., THF peroxides) or competing pathways like β-hydrogen elimination using GC-MS .

Q. How can researchers distinguish between competing reaction mechanisms involving this compound in cross-coupling reactions?

- Methodological Answer : Perform kinetic isotope effect (KIE) studies by substituting deuterated substrates to probe rate-determining steps. Use computational methods (DFT) to model transition states. Monitor intermediates via <sup>19</sup>F NMR if fluorinated analogs are used. Contrast results with known pathways (e.g., single-electron transfer vs. polar mechanisms) .

Q. What methodologies address contradictions in reported reactivity of this compound with ester vs. ketone substrates?

- Methodological Answer : Reactivity differences may stem from steric or electronic effects. Use Hammett plots to correlate substituent effects on reaction rates. Conduct competitive experiments between esters and ketones in the same reaction vessel, analyzing product ratios via HPLC. Adjust solvent polarity (e.g., switch from THF to 2-Me-THF) to modulate nucleophilicity .

Data Interpretation & Validation

Q. How should researchers validate the reproducibility of bromide tracer data in kinetic studies?

- Methodological Answer : Replicate experiments with internal standards (e.g., LiBr) to normalize bromide recovery. Use ANOVA to assess inter-sample variability, particularly in heterogeneous reaction conditions. If coefficients of variation (CVs) exceed 20%, refine sampling techniques (e.g., automated aliquot collectors) to reduce human error .

Q. What statistical approaches reconcile discrepancies in spectroscopic vs. chromatographic purity assessments?

- Methodological Answer : Apply multivariate analysis (e.g., PCA) to correlate NMR/FTIR data with HPLC purity scores. If outliers exist, investigate residual solvents or degradation products via high-resolution MS. Cross-validate with independent techniques like X-ray diffraction for crystalline intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.